![molecular formula C13H10ClF3N4 B2871978 1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone CAS No. 339111-84-1](/img/structure/B2871978.png)
1-(4-pyridinyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone
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Overview
Description
The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a hydrazone group (a functional group with the structure R1R2C=NNH2). It also contains a trifluoromethyl group (CF3), which is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazole derivatives, which may be structurally similar, can be synthesized through various methods such as the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Scientific Research Applications
Antitubercular Activity
This compound has been identified as a potential lead candidate against Mycobacterium tuberculosis . It is part of a medicinally privileged structure known as pyrazolo[3,4-b]pyridines, which exhibits promising antitubercular activity . The ability to modify the structure and create a combinatorial library of derivatives allows for extensive exploration of structure-activity relationships (SAR) to optimize its efficacy against tuberculosis.
Luminescent Material for Optoelectronic Devices
Derivatives of this compound have been reported to show luminescent properties, making them useful in the development of optoelectronic devices . Their unique chemical structure and versatility allow them to be used as emitters in various technological applications, including sensors and imaging devices.
Anti-Cancer Drug Development
The structural versatility of this compound provides opportunities for the synthesis of new molecular entities (NCEs) with potential anti-cancer properties . By exploring different substitutions and modifications, researchers can develop compounds that may inhibit the growth of cancer cells or induce apoptosis.
Biological Activity Modulation
The compound’s scaffold allows for modifications that can lead to a broad spectrum of biological activities. This includes the potential for anti-inflammatory, antioxidant, and antimicrobial effects, which are crucial in the development of new therapeutic agents .
Chemical Synthesis and Drug Discovery
The compound serves as a scaffold for the synthesis of a variety of derivatives, which can be screened for pharmacological activities. This process is integral to drug discovery, where new compounds are continually being designed and tested for a range of biological targets .
Material Science Applications
Due to its aromatic heterocyclic nature, the compound can be utilized in material science research. Its stability and the possibility of polarization make it suitable for creating materials with specific electronic properties, which can be applied in advanced material design .
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions
Mode of Action
The exact mode of action of this compound is currently unknown. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that suzuki–miyaura coupling reactions involve the transfer of organic groups from boron to palladium
Result of Action
Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein
properties
IUPAC Name |
3-chloro-N-[(Z)-1-pyridin-4-ylethylideneamino]-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4/c1-8(9-2-4-18-5-3-9)20-21-12-11(14)6-10(7-19-12)13(15,16)17/h2-7H,1H3,(H,19,21)/b20-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLWAVGEZZRKLT-ZBKNUEDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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